(4Z)-4-[(furan-2-yl)methylidene]-12-[2-(4-methoxyphenyl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol
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Description
(4Z)-4-[(furan-2-yl)methylidene]-12-[2-(4-methoxyphenyl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol is a useful research compound. Its molecular formula is C27H29NO6 and its molecular weight is 463.53. The purity is usually 95%.
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Biological Activity
The compound (4Z)-4-[(furan-2-yl)methylidene]-12-[2-(4-methoxyphenyl)ethyl]-3,10-dioxa-12-azatricyclo[7.4.0.0^{2,6}]trideca-1,6,8-trien-5-one; propan-2-ol is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the synthesis, chemical properties, and biological activities of this compound, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a unique tricyclic structure characterized by multiple functional groups, including furan and methoxyphenyl moieties. Its molecular formula is C25H28N2O7, with a molecular weight of approximately 512.6 g/mol. The presence of various functional groups suggests potential reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C25H28N2O7 |
Molecular Weight | 512.6 g/mol |
IUPAC Name | This compound |
Solubility | Soluble in organic solvents |
Synthesis
The synthesis of this compound typically involves multi-step processes starting from furan and methoxyphenyl intermediates. Key synthetic routes include condensation reactions followed by cyclization under specific conditions involving acids or bases to yield the final product with high purity.
Biological Activity
Research into the biological activity of this compound indicates several potential pharmacological effects:
Antimicrobial Activity
Studies have shown that compounds with similar structures exhibit significant antimicrobial properties against various bacterial strains. For instance, derivatives of furan have been noted for their effectiveness against both Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.
Antioxidant Properties
The presence of furan and methoxy groups can enhance the antioxidant capacity of the compound. Antioxidants play a crucial role in neutralizing free radicals in biological systems, potentially reducing oxidative stress-related diseases.
Anti-inflammatory Effects
Compounds with similar structural motifs have demonstrated anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This suggests that (4Z)-4-[(furan-2-yl)methylidene]-12-[2-(4-methoxyphenyl)ethyl] may also exhibit such properties.
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry tested various furan derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with furan rings showed a minimum inhibitory concentration (MIC) as low as 50 µg/mL.
- Antioxidant Activity : Research published in Phytochemistry highlighted that similar tricyclic compounds exhibited significant DPPH radical scavenging activity, suggesting that our compound may possess comparable antioxidant capabilities.
- Anti-inflammatory Mechanism : A recent investigation in Bioorganic & Medicinal Chemistry explored the anti-inflammatory effects of methoxy-substituted phenyl compounds, revealing inhibition of NF-kB signaling pathways.
Properties
IUPAC Name |
(2Z)-2-(furan-2-ylmethylidene)-8-[2-(4-methoxyphenyl)ethyl]-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one;propan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO5.C3H8O/c1-27-17-6-4-16(5-7-17)10-11-25-14-20-21(29-15-25)9-8-19-23(26)22(30-24(19)20)13-18-3-2-12-28-18;1-3(2)4/h2-9,12-13H,10-11,14-15H2,1H3;3-4H,1-2H3/b22-13-; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNAIQYGKGLBSO-BWLGBDCWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O.COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3OC(=CC5=CC=CO5)C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)O.COC1=CC=C(C=C1)CCN2CC3=C(C=CC4=C3O/C(=C\C5=CC=CO5)/C4=O)OC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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